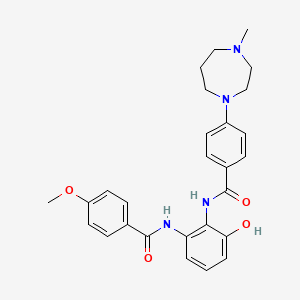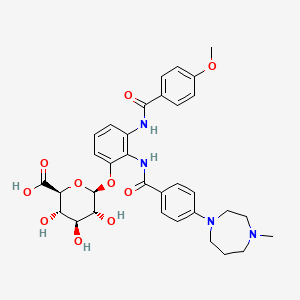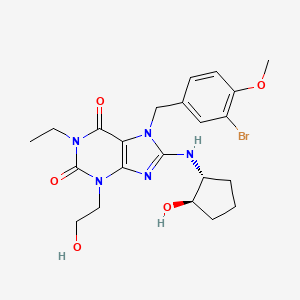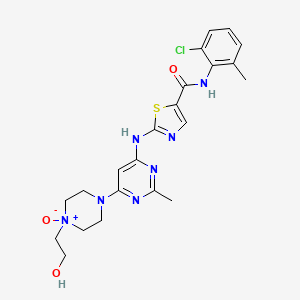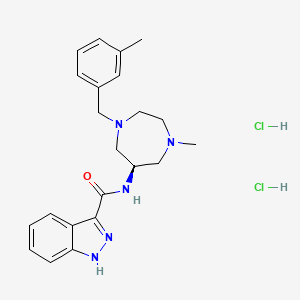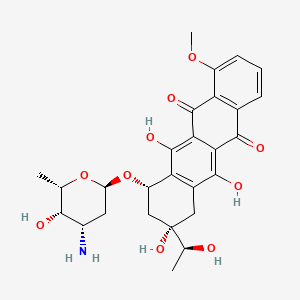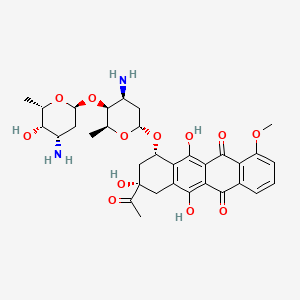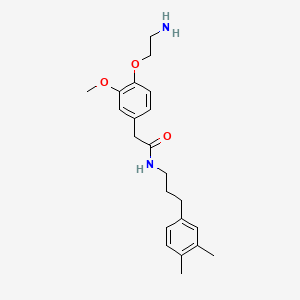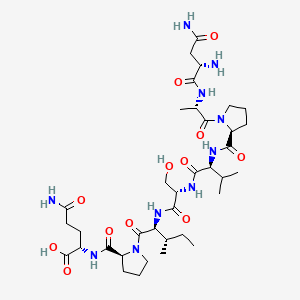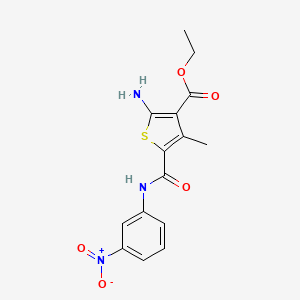
DC-S239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-S239 is a selective inhibitor of the enzyme histone methyltransferase SET7. This compound has shown significant potential in scientific research due to its ability to inhibit the activity of SET7 with an IC50 value of 4.59 micromolar . This compound also exhibits selectivity for other enzymes such as DNA methyltransferase 1, disruptor of telomeric silencing 1-like, enhancer of zeste homolog 2, nuclear receptor binding SET domain protein 1, SET domain containing 8, and euchromatic histone lysine methyltransferase 2 . This compound has demonstrated anticancer activity, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of DC-S239 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the core structure of this compound.
Introduction of functional groups: Various functional groups are introduced to the core structure through a series of chemical reactions. These reactions may include nucleophilic substitution, oxidation, and reduction reactions.
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
DC-S239 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to reduce specific functional groups in this compound. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents into the this compound molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen atoms, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
DC-S239 has a wide range of scientific research applications, including:
Cancer Research: This compound has demonstrated anticancer activity by inhibiting the proliferation of cancer cells such as MCF7 and HL60. This makes it a valuable tool for studying the mechanisms of cancer and developing new anticancer therapies.
Drug Discovery: This compound serves as a lead compound for the development of new inhibitors targeting histone methyltransferases and other related enzymes.
Biological Research: This compound is used to investigate the biological functions of SET7 and other enzymes it inhibits, providing insights into their roles in various cellular processes.
Mechanism of Action
DC-S239 exerts its effects by selectively inhibiting the activity of histone methyltransferase SET7. This enzyme is responsible for the monomethylation of lysine 4 on histone H3, a modification that plays a crucial role in gene regulation . By inhibiting SET7, this compound disrupts this modification, leading to changes in gene expression and cellular functions . Additionally, this compound exhibits selectivity for other enzymes such as DNA methyltransferase 1, disruptor of telomeric silencing 1-like, enhancer of zeste homolog 2, nuclear receptor binding SET domain protein 1, SET domain containing 8, and euchromatic histone lysine methyltransferase 2 . This selectivity contributes to its anticancer activity and other biological effects .
Comparison with Similar Compounds
DC-S239 is unique in its selectivity for histone methyltransferase SET7 and its ability to inhibit other related enzymes. Similar compounds include:
DC-S238: Another selective inhibitor of histone methyltransferase SET7 with an IC50 value of 4.88 micromolar.
DC-S303: A compound identified through similarity searches, with an IC50 value of 1.1 micromolar.
These compounds share similar binding modes with this compound and exhibit selectivity for histone methyltransferase SET7 and other related enzymes . this compound stands out due to its specific selectivity profile and demonstrated anticancer activity .
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |
InChI Key |
SIVTXLSKYVOFHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




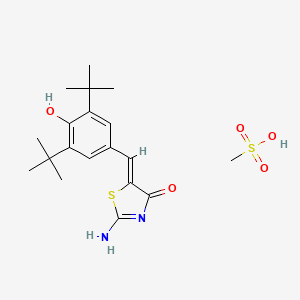
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
